N-cyclobutyl-4-fluoroaniline

Description

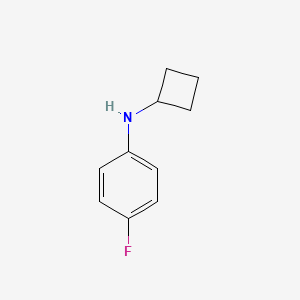

N-cyclobutyl-4-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₁₀H₁₂FN and a purity of 90% . Its CAS registry number is 1247904-01-3, and it is identified by the EN number EN300-150407. Structurally, it consists of a 4-fluoroaniline backbone substituted with a cyclobutyl group at the nitrogen atom. The fluorine atom at the para position of the benzene ring is a critical feature, as fluorination is known to enhance bioavailability, metabolic stability, and binding affinity in medicinal chemistry applications .

The cyclobutyl substituent introduces steric hindrance and conformational rigidity, which may influence its reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name |

N-cyclobutyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNDNQWFYUCMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutyl-4-fluoroaniline can be synthesized through several methods. One common method involves the acylation of 4-fluoroaniline followed by reduction of the resulting 4-fluoroanilide . Another method includes the cyclocondensation of 4-fluoroaniline with appropriate α,ω-dihaloalkanes . The Suzuki–Miyaura coupling reaction is also a widely used method for synthesizing this compound, which involves the use of boron reagents under mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is favored for its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-fluoroaniline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield N-cyclobutyl-4-fluorobenzamide, while reduction may yield this compound hydrochloride .

Scientific Research Applications

N-cyclobutyl-4-fluoroaniline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The cyclobutyl group and the fluorine atom on the benzene ring play crucial roles in its binding affinity and specificity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclobutyl group in this compound provides steric bulk and restricts rotational freedom compared to linear alkyl chains (e.g., ethyl in N-ethyl-4-fluoro-2-nitroaniline). This may reduce metabolic degradation in drug design contexts . Electron-withdrawing groups like the nitro group in N-ethyl-4-fluoro-2-nitroaniline increase electrophilicity, making the compound more reactive in substitution or coupling reactions .

Fluorine’s Role :

Fluorine at the para position is a common strategy to improve lipophilicity and membrane permeability across all analogs. However, its electronic effects (e.g., altering pKa or resonance stabilization) vary depending on adjacent substituents .

Applications :

Biological Activity

N-cyclobutyl-4-fluoroaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and applications in drug development.

Structural Characteristics

This compound consists of a cyclobutyl group attached to a 4-fluoroaniline structure. The molecular formula is C₈H₁₀FN, with a molecular weight of approximately 153.17 g/mol. The presence of the fluorine atom at the para position of the aromatic ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting their catalytic activity. Studies have indicated that similar compounds can modulate enzyme pathways related to neurotransmission and metabolic processes .

- Receptor Modulation : this compound is believed to interact with various cellular receptors, influencing signal transduction pathways. This interaction can lead to alterations in gene expression and cellular responses.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic effects against certain diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic pathways |

| Receptor Interaction | Modulation of cellular receptors affecting signal transduction |

| Antimicrobial | Preliminary evidence suggests effectiveness against certain pathogens |

| Anticancer | Potential activity against cancer cell lines; further studies needed |

Case Study: Anticancer Activity

In a study exploring the anticancer properties of this compound, researchers investigated its effects on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Pharmacokinetics and Bioavailability

The lipophilicity introduced by the cyclobutyl group may enhance the compound's bioavailability, facilitating its interaction with biological membranes. Studies indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles, allowing for efficient absorption and distribution within biological systems.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:

- Pharmaceuticals : Development of new drugs targeting specific diseases, particularly in oncology and infectious diseases.

- Biochemical Assays : Utilization in assays to investigate enzyme activity and protein interactions, aiding in the understanding of complex biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.